Methylene Spacer Architecture: Molecular Formula and Scaffold Flexibility Compared to Directly Linked Analog CAS 1353955-54-0
The target compound incorporates a methylene (-CH2-) spacer between the pyrrolidine C3 position and the exocyclic amine nitrogen, yielding the formula C17H24N2O2 (MW 288.4) . In contrast, CAS 1353955-54-0 ([3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid) has the benzyl-cyclopropyl-amino group directly attached to C3 without a spacer, resulting in C16H22N2O2 (MW 274.36) . The additional methylene unit increases the rotatable bond count and extends the distance between the tertiary amine and the carboxylic acid by approximately 1.5 Å, which may alter binding pose geometries in target proteins.
| Evidence Dimension | Molecular formula, molecular weight, and scaffold connectivity |
|---|---|
| Target Compound Data | C17H24N2O2; MW 288.4 g/mol; contains -CH2- spacer between C3-pyrrolidine and exocyclic N |
| Comparator Or Baseline | CAS 1353955-54-0: C16H22N2O2; MW 274.36 g/mol; direct N-linkage at C3, no methylene spacer |
| Quantified Difference | ΔMW = +14.04 g/mol (one -CH2- unit); Δ molecular formula = +CH2 |
| Conditions | Structural identity confirmed via IUPAC nomenclature and SMILES; no co-crystal or docking data available for this compound |
Why This Matters
The methylene spacer determines whether the amine nitrogen occupies the same geometric position in a derived compound series; procurement of the wrong analog (no spacer) yields a structurally distinct library with potentially different SAR.
